methyl 3-iodo-1H-indole-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

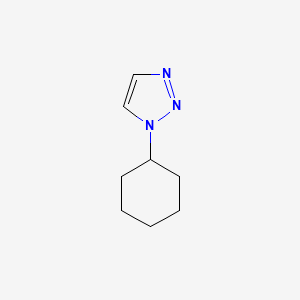

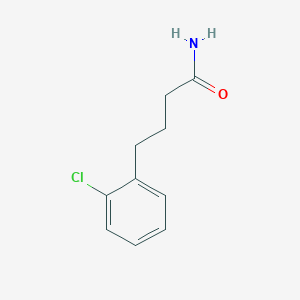

“Methyl 3-iodo-1H-indole-7-carboxylate” is a chemical compound with the molecular formula C10H8INO2 and a molecular weight of 301.08 g/mol . It is a type of indole derivative , which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a main role in cell biology and have various biologically vital properties .

Synthesis Analysis

The synthesis of indole derivatives, including “this compound”, has attracted the attention of the chemical community due to their importance . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Molecular Structure Analysis

The molecular structure of “this compound” consists of a heterocyclic indole ring substituted with a methyl ester group at the 7th position and an iodine atom at the 3rd position .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in a refrigerator and shipped at room temperature .Aplicaciones Científicas De Investigación

Methyl 3-iodo-1H-indole-7-carboxylate has a wide variety of applications in scientific research. It has been used in the synthesis of compounds for use in medicinal chemistry and organic synthesis. It is also used in the preparation of indole derivatives for use in the study of enzyme inhibition and drug design. Additionally, it has been used in the synthesis of compounds for use in the study of molecular recognition and drug delivery systems.

Mecanismo De Acción

Target of Action

Methyl 3-Iodo-1H-Indole-7-Carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . They show various biologically vital properties and bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . It is recommended to store the compound in a refrigerator . Additionally, safety precautions suggest avoiding dust formation and ensuring adequate ventilation .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 3-iodo-1H-indole-7-carboxylate has a number of advantages and limitations when used in lab experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively stable. Additionally, it is relatively non-toxic and can be stored at room temperature. However, it is also relatively expensive and can be difficult to obtain in large quantities.

Direcciones Futuras

Methyl 3-iodo-1H-indole-7-carboxylate has a great potential for further research and development. One area of interest is in the development of new compounds for use in medicinal chemistry and drug design. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, further research is needed to explore the potential of this compound as a tool for drug delivery and molecular recognition.

Métodos De Síntesis

Methyl 3-iodo-1H-indole-7-carboxylate is most commonly synthesized via the iodination of indole-7-carboxylic acid. This reaction involves the reaction of indole-7-carboxylic acid with sodium iodide and aqueous hydrogen peroxide in the presence of a base. This reaction is typically conducted in an aqueous solution at a temperature of 70-80°C and a pH of 7-8. The reaction yields this compound as the primary product.

Safety and Hazards

“Methyl 3-iodo-1H-indole-7-carboxylate” is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Propiedades

IUPAC Name |

methyl 3-iodo-1H-indole-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2/c1-14-10(13)7-4-2-3-6-8(11)5-12-9(6)7/h2-5,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKCXKOTFXOTCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1NC=C2I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2935872.png)

![4-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2935876.png)

![4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methylphenyl)butanamide](/img/structure/B2935881.png)

![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2935882.png)

![N-[(2,6-difluorobenzoyl)oxy]-N-[(Z)-1-(1,3-thiazol-2-yl)ethylidene]amine](/img/structure/B2935885.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-ethoxy-1-naphthamide](/img/structure/B2935888.png)

![6-Cyclopropyl-2-(methylsulfanyl)-4-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine-3-carbonitrile](/img/structure/B2935893.png)